5,5-Dichloro-2,4-pentadienoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H4Cl2O2 |
|---|---|
Molecular Weight |
166.99 g/mol |
IUPAC Name |
5,5-dichloropenta-2,4-dienoic acid |
InChI |
InChI=1S/C5H4Cl2O2/c6-4(7)2-1-3-5(8)9/h1-3H,(H,8,9) |
InChI Key |
PBDIUDVEVWAORP-UHFFFAOYSA-N |
Canonical SMILES |
C(=CC(=O)O)C=C(Cl)Cl |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 5,5 Dichloro 2,4 Pentadienoic Acid
Electrophilic and Nucleophilic Addition Reactions of the Dienyl System
The conjugated π-system of 5,5-dichloro-2,4-pentadienoic acid is a prime site for addition reactions. The electron-withdrawing nature of the carboxylic acid and the chlorine atoms deactivates the diene towards electrophilic attack to some extent, but the conjugated system still allows for characteristic reactions of dienes.
Reactions with Dienophiles (e.g., Diels-Alder Reactions of Related Lactones)
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. wikipedia.org For the diene component to be reactive, it must be able to adopt an s-cis conformation. The presence of substituents on the diene can influence the rate and stereoselectivity of the reaction. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. masterorganicchemistry.com
While no specific Diels-Alder reactions of this compound have been documented in the reviewed literature, the reactivity of related systems, such as α-methylene lactones carrying a dienyl side chain, provides valuable insight. nih.gov In these intramolecular Diels-Alder reactions, thermolysis leads to the formation of tricyclic cycloadducts with good diastereoselectivity. nih.gov The stereochemical outcome of these reactions is often governed by the "endo rule," which predicts that the dienophile's substituent with the most significant π-overlap will be oriented towards the diene in the transition state. wikipedia.org
It is anticipated that this compound would react with strong dienophiles, although the electron-withdrawing nature of the chloro and carboxyl groups might necessitate harsh reaction conditions. The regioselectivity of such a reaction would be influenced by the electronic effects of the substituents on both the diene and the dienophile.
| Reactant System | Reaction Type | Key Findings |
| Dienyl-substituted α-methylene lactones | Intramolecular Diels-Alder | Formation of tricyclic cycloadducts in good yield and diastereoselectivity. nih.gov |
| General Diene/Dienophile | [4+2] Cycloaddition | Reaction is facilitated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.com |
Bromination and Halogenation Reactions
The addition of halogens, such as bromine, to a conjugated diene can proceed via either 1,2- or 1,4-addition, leading to different products. The distribution of these products is often dependent on reaction conditions such as temperature. At lower temperatures, the kinetically controlled 1,2-addition product often predominates, while at higher temperatures, the thermodynamically more stable 1,4-addition product is favored. youtube.com
For this compound, electrophilic addition of bromine would likely be initiated by the attack of the π-bond on a bromine molecule. This would form a resonance-stabilized allylic carbocation intermediate. The positions of the carbocation would be influenced by the existing chloro substituents and the carboxylic acid group. The subsequent attack by the bromide ion would then occur at one of the carbons bearing the positive charge, leading to a mixture of 1,2- and 1,4-addition products. The electron-withdrawing nature of the substituents would be expected to decrease the nucleophilicity of the diene, potentially requiring more forcing conditions for the reaction to proceed.
| Reaction Type | Key Mechanistic Features | Expected Outcome for this compound |
| Electrophilic Bromination | Formation of a resonance-stabilized allylic carbocation. youtube.com | A mixture of 1,2- and 1,4-addition products, with the ratio dependent on reaction temperature. |
| Halogenation of Alkenes | Stereochemistry can be syn or anti depending on the mechanism. libretexts.org | Complex stereochemical outcomes are possible due to the existing stereocenters and the formation of new ones. |
Stereochemical Aspects of Reactions Involving the Double Bonds
The stereochemistry of addition reactions to the double bonds in this compound is a critical consideration. The planar nature of the double bonds allows for attack from either face, potentially leading to a mixture of stereoisomers. libretexts.org The stereochemical outcome, whether syn-addition (addition to the same face) or anti-addition (addition to opposite faces), depends on the reaction mechanism. libretexts.org
In electrophilic additions that proceed through a discrete carbocation intermediate, rotation around single bonds can lead to a loss of stereochemical information, resulting in a mixture of syn and anti products. libretexts.orgnumberanalytics.com However, if the intermediate is short-lived or if there are neighboring group participation effects, a degree of stereoselectivity can be observed. libretexts.org For this compound, the presence of the carboxylic acid and the gem-dichloro groups could influence the approach of the incoming electrophile and subsequent nucleophile, potentially leading to a preferred stereochemical outcome. For instance, in some cases, trans products are favored due to solvent interactions. youtube.com
Hydrolysis and Solvolysis Reactions of Halogenated Carboxylic Acids
The term solvolysis refers to a reaction where the solvent acts as the nucleophile. youtube.com For halogenated carboxylic acids, both the halogen and the carboxylic acid functional groups can be involved in such reactions. The hydrolysis of a carboxylic acid derivative typically involves nucleophilic attack at the carbonyl carbon. youtube.com This process can be catalyzed by either acid or base. youtube.com
In the case of this compound, the gem-dichloro group is on a carbon atom that is part of a conjugated system. While vinylic halides are generally resistant to nucleophilic substitution, the presence of the conjugated system and the carboxylic acid could influence this reactivity. Solvolysis reactions are often associated with SN1 mechanisms, which proceed through a carbocation intermediate. youtube.com The stability of any potential carbocation formed upon departure of a chloride ion would be a key factor. The rate of solvolysis reactions is significantly influenced by the polarity of the solvent, with polar protic solvents generally accelerating the reaction by stabilizing the transition state and any charged intermediates. libretexts.org
The hydrolysis of the carboxylic acid group itself is a well-understood process. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. youtube.com In basic conditions, the hydroxide (B78521) ion acts as the nucleophile. youtube.com
| Reaction Type | Influencing Factors | General Mechanism |
| Solvolysis of Alkyl Halides | Solvent polarity, leaving group ability. libretexts.org | Can proceed via SN1 or SN2 mechanisms. SN1 involves a carbocation intermediate. youtube.com |
| Hydrolysis of Carboxylic Acid Derivatives | pH (acid or base catalysis). youtube.com | Nucleophilic acyl substitution. youtube.com |
Polymerization and Copolymerization Studies of Related Cyclic Monomers
Conjugated dienes are important monomers for the production of polymers, such as synthetic rubbers. libretexts.orgpressbooks.pub The polymerization of conjugated dienes can proceed through different pathways, with 1,4-addition being a common mechanism. unizin.org This results in a polymer chain with a repeating unit that contains a double bond. pressbooks.pub The stereochemistry of these double bonds (cis or trans) can significantly affect the properties of the resulting polymer. pressbooks.pub
Mechanisms of Copolymerization (e.g., 1,4-Addition)
In the 1,4-addition polymerization of a conjugated diene, the growing polymer chain adds to the 1- and 4-positions of the diene monomer. unizin.org This process typically involves a radical, cationic, or anionic initiator. The reaction proceeds by forming a new sigma bond at the 1-position and shifting the double bond to the 2,3-position of the original diene unit. unizin.org
For a monomer like this compound, polymerization would likely proceed via a 1,4-addition mechanism, incorporating the dichlorinated unit into the polymer backbone. The presence of the chlorine atoms and the carboxylic acid group would be expected to influence the reactivity of the monomer and the properties of the resulting polymer. For instance, the polymerization of 2-chloro-1,3-butadiene (chloroprene) yields neoprene, a synthetic rubber with notable elasticity due to cross-linking between polymer chains. libretexts.org Similar cross-linking opportunities might exist for polymers derived from this compound.
The stereochemistry of the resulting polymer can be controlled to some extent by the choice of polymerization catalyst and conditions. Ziegler-Natta catalysts, for example, are known to produce stereoregular polymers from dienes. orgoreview.com
| Polymerization Type | Monomer Example | Key Mechanistic Feature | Resulting Polymer Characteristic |
| 1,4-Addition Polymerization | 1,3-Butadiene | Addition across the 1- and 4-positions of the diene. unizin.org | Polymer backbone contains double bonds. pressbooks.pub |
| Radical Polymerization | 2-Chloro-1,3-butadiene (Chloroprene) | Initiation by a radical species. | Neoprene, a synthetic rubber. libretexts.org |
Rearrangement Reactions and Proposed Pathways (e.g., Enolate Anion Intermediates)
While specific, documented rearrangement reactions of this compound are not extensively reported in publicly available literature, its structure suggests the potential for several mechanistically interesting transformations. The presence of vinylidene chloride, a conjugated system, and a carboxylic acid function allows for the postulation of rearrangement pathways, particularly those involving enolate anion intermediates.
The formation of an enolate is a critical first step in many organic reactions. masterorganicchemistry.com An enolate is formed by the deprotonation of a carbon atom alpha to a carbonyl group. masterorganicchemistry.com In the case of this compound, the protons on the carbon at the 3-position are allylic and alpha to the carbonyl group, making them susceptible to removal by a suitable base. The resulting enolate would be stabilized by resonance, with the negative charge delocalized over the oxygen atom of the carboxylate and the carbon at the 5-position.
Based on the reactivity of analogous halogenated compounds, a Favorskii-type rearrangement could be a plausible pathway under basic conditions. The Favorskii rearrangement typically involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative. msu.edu Although this compound is not a ketone, the underlying principle of the formation of a cyclopropanone-like intermediate via an enolate could be considered.
A proposed, hypothetical pathway could initiate with the formation of an enolate at the C3 position. This could be followed by an intramolecular nucleophilic attack on the C5 carbon, displacing one of the chlorine atoms to form a highly strained cyclopropene (B1174273) derivative. Subsequent ring opening and protonation would lead to a rearranged product.
Another potential rearrangement could be initiated by the migration of a substituent, driven by the formation of a more stable carbocation or a conjugated system. However, without experimental data, these proposed pathways remain speculative.
Below is a table outlining a hypothetical rearrangement pathway involving an enolate intermediate.
| Step | Intermediate/Product | Description |
| 1 | Enolate of this compound | Formation of the enolate at the C3 position by deprotonation with a base. The negative charge is delocalized across the conjugated system. |
| 2 | Cyclopropene intermediate | Intramolecular nucleophilic attack from the C3-enolate to the C5 carbon, with the displacement of a chloride ion, leading to a strained ring. |
| 3 | Ring-opened intermediate | Nucleophilic attack (e.g., by a hydroxide ion) on the cyclopropene ring, leading to ring opening and the formation of a new linear intermediate. |
| 4 | Rearranged product | Subsequent protonation and tautomerization to yield a rearranged pentadienoic acid derivative. |
It is crucial to emphasize that these are theoretical pathways based on established reactivity principles of similar functional groups. msu.edu Detailed mechanistic studies, including kinetic analysis and isotopic labeling, would be necessary to elucidate the actual rearrangement reactions and intermediates for this compound.
Structural Elucidation and Advanced Spectroscopic Characterization of 5,5 Dichloro 2,4 Pentadienoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations between nuclei, the precise connectivity and stereochemistry of a compound can be elucidated.
Proton NMR Spectroscopy
Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. In the case of 5,5-dichloro-2,4-pentadienoic acid, we would expect to see signals for the three protons on the dienoic acid backbone.
Based on the structure of the parent compound, penta-2,4-dienoic acid, we can predict the expected ¹H NMR spectrum of its dichlorinated analog. The protons at positions 2, 3, and 4 would each give rise to a distinct signal. The presence of the electron-withdrawing chlorine atoms at C5 would significantly deshield the proton at C4, causing its signal to appear at a higher chemical shift (further downfield) compared to the parent compound. The carboxylic acid proton would appear as a broad singlet at a characteristic downfield position, typically above 10 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | 6.0 - 6.5 | Doublet of doublets | J(H2-H3) ≈ 15 |
| H-3 | 7.0 - 7.5 | Doublet of doublets | J(H3-H2) ≈ 15, J(H3-H4) ≈ 11 |
| H-4 | 6.5 - 7.0 | Doublet | J(H4-H3) ≈ 11 |
| -COOH | 10.0 - 13.0 | Broad singlet | - |
Note: These are estimated values and can vary based on the solvent and the actual electronic effects.
Carbon-13 NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal.
The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of 165-185 ppm. The olefinic carbons (C2, C3, and C4) would appear in the 110-150 ppm region. The C5 carbon, being directly attached to two chlorine atoms, would have its chemical shift significantly influenced by their electronegativity, likely appearing in the 60-80 ppm range.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (-COOH) | 165 - 175 |
| C2 | 120 - 130 |
| C3 | 135 - 145 |
| C4 | 125 - 135 |
| C5 (-CCl₂) | 60 - 80 |
Note: These are estimated values.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between H2 and H3, and between H3 and H4, confirming their adjacent positions in the molecule.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms (H2 to C2, H3 to C3, and H4 to C4).
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between carbons and protons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from H2 and H3 to the carbonyl carbon (C1) would be expected. Also, correlations from H3 and H4 to C5 would confirm the connectivity around the dichlorinated carbon.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound, the key functional groups are the carboxylic acid and the carbon-carbon double bonds.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid. A sharp, strong absorption around 1700-1725 cm⁻¹ would be indicative of the C=O (carbonyl) stretch. Absorptions in the 1600-1650 cm⁻¹ region would correspond to the C=C stretching vibrations of the conjugated diene system. The C-Cl stretching vibrations would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=C stretching vibrations of the conjugated system are often strong and sharp in the Raman spectrum. The C-Cl stretches would also be observable.
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Weak |
| C=O (Carboxylic Acid) | 1700 - 1725 (strong) | Moderate |
| C=C (Conjugated) | 1600 - 1650 (medium) | Strong |
| C-Cl | 600 - 800 (medium) | Moderate |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and molecular formula of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₅H₄Cl₂O₂), the expected exact mass can be calculated. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the (M+2) and (M+4) peaks having intensities relative to the molecular ion peak (M) that are indicative of the presence of two chlorine atoms.
The fragmentation of this compound in the mass spectrometer would likely involve the loss of small molecules such as water (H₂O), carbon monoxide (CO), and hydrochloric acid (HCl). The cleavage of the carbon-carbon bonds would also lead to the formation of various fragment ions, the analysis of which would further support the proposed structure.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of chemical compounds in complex mixtures. In the context of this compound, LC-MS is instrumental for its detection and characterization, particularly in environmental and biological matrices. The coupling of liquid chromatography, which separates compounds based on their physicochemical properties, with mass spectrometry, which provides information on the mass-to-charge ratio (m/z) and fragmentation patterns, allows for high sensitivity and selectivity.
The analysis of this compound by LC-MS would typically involve reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound is influenced by its polarity; the carboxylic acid group imparts a degree of polarity, while the chlorinated hydrocarbon chain is nonpolar. The specific retention time would be determined by the exact LC conditions, including the column type, mobile phase composition, and gradient.
In the mass spectrometer, this compound would be ionized, most commonly through electrospray ionization (ESI) in negative ion mode, which is well-suited for acidic compounds. The deprotonated molecule [M-H]⁻ would be observed, and its characteristic isotopic pattern, resulting from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), would be a key identifier. The mass spectrum would show a distinctive cluster of peaks for the molecular ion, with the relative intensities of the isotopic peaks corresponding to the natural abundance of the chlorine isotopes.
Further structural elucidation is achieved through tandem mass spectrometry (MS/MS). By selecting the [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation pattern provides a veritable fingerprint of the molecule. For this compound, fragmentation would likely occur at the bonds adjacent to the carbonyl group, leading to the loss of small neutral molecules.
Table 1: Predicted LC-MS/MS Parameters for this compound
| Parameter | Predicted Value/Information |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Parent Ion [M-H]⁻ (m/z) | 164.95 (for ¹²C₅¹H₃³⁵Cl₂¹⁶O₂) |
| Isotopic Pattern | Characteristic pattern for two chlorine atoms |
| Expected Fragmentation | Loss of H₂O, CO₂, and cleavage of the carbon chain |
Detailed Research Findings from Hypothetical Analysis:
A hypothetical LC-MS/MS analysis of a sample containing this compound would first confirm the presence of the parent ion with the expected m/z and isotopic distribution. Subsequent MS/MS analysis would reveal a fragmentation pathway consistent with its structure. Common fragmentations for carboxylic acids include the loss of water (H₂O, 18 Da) and carbon dioxide (CO₂, 44 Da) libretexts.org. The cleavage of the C-C bonds in the pentadienoic chain would also produce a series of fragment ions that could be used to piece together the molecule's structure. The presence of chlorine atoms would be evident in the isotopic patterns of the fragment ions as well.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the characterization of compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region. The conjugated diene system within this compound, which includes the two carbon-carbon double bonds and the carbonyl group, constitutes a significant chromophore. This extended system of π-electrons allows for π → π* electronic transitions upon absorption of UV radiation.
The wavelength of maximum absorbance (λmax) is a key parameter obtained from a UV-Vis spectrum and is indicative of the extent of conjugation in a molecule. The position of λmax can be predicted with reasonable accuracy using a set of empirical rules known as the Woodward-Fieser rules slideshare.netslideshare.net. These rules assign a base value for a given chromophore and then add increments for various substituents and structural features.
For an acyclic dienoic acid, the base value for the λmax is 215 nm. To this base value, we must add increments for any substituents attached to the conjugated system. For this compound, the two chlorine atoms at the 5-position are considered as substituents on the conjugated diene system. Each alkyl or halogen substituent on the double bond contributes an additional 5 nm to the λmax.
Table 2: Predicted UV-Vis Absorption Maximum for this compound based on Woodward-Fieser Rules
| Contribution | Wavelength (nm) |
| Base value for an acyclic dienoic acid | 215 |
| Two chlorine atoms at the 5-position (2 x 5 nm) | 10 |
| Calculated λmax | 225 |
The calculated λmax of 225 nm suggests that this compound would exhibit strong absorption in the ultraviolet region of the electromagnetic spectrum. It is important to note that the solvent used can also influence the λmax. The calculated value provides a good estimate and is a useful starting point for experimental verification. The intensity of the absorption, given by the molar absorptivity (ε), would be expected to be high (typically in the range of 10,000-20,000 L mol⁻¹ cm⁻¹), which is characteristic of π → π* transitions in conjugated systems.
Computational and Theoretical Chemistry Studies of 5,5 Dichloro 2,4 Pentadienoic Acid
Quantum Chemical Calculations for Electronic Structure and Stability (e.g., AM1 Calculations)
Quantum chemical calculations are fundamental to determining the electronic structure and thermodynamic stability of a molecule. A common and efficient method for such investigations is the semi-empirical Austin Model 1 (AM1).
The AM1 method, developed by Michael Dewar and his colleagues, is a semi-empirical quantum mechanical approach used to calculate the electronic structure of molecules. wikipedia.org It simplifies complex quantum calculations by using approximations and incorporating experimental data (parameters) to streamline the analysis of molecular properties like heats of formation, ionization potentials, and geometries. wikipedia.orgnumberanalytics.comwisdomlib.org AM1 is based on the Neglect of Diatomic Differential Overlap (NDDO) approximation, which significantly reduces computational cost, making it suitable for larger molecular systems. numberanalytics.com The method improves upon its predecessor, MNDO, by modifying the core-core repulsion terms to better handle atoms at close distances. wikipedia.orgucsb.edu
While no specific AM1 calculations for 5,5-Dichloro-2,4-pentadienoic acid have been published, this method could be used to:
Optimize the molecular geometry to find the most stable three-dimensional structure.
Calculate the heat of formation to assess its thermodynamic stability.
Determine orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding reactivity.
The AM1 method is implemented in various computational chemistry software packages, including Gaussian, MOPAC, and SPARTAN. wikipedia.org
Reaction Pathway Modeling and Transition State Analysis
Understanding how a molecule reacts is crucial for predicting its chemical behavior and potential transformation into other substances. Reaction pathway modeling is a computational technique used to map out the energetic landscape of a chemical reaction, from reactants to products.
This process involves identifying stationary points on the potential energy surface, which include the reactants, products, intermediates, and, most importantly, the transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
For this compound, this type of analysis could be applied to study various potential reactions, such as:
Cyclization reactions: The conjugated diene and carboxylic acid functionalities could potentially undergo intramolecular cyclization under certain conditions.
Addition reactions: Modeling the addition of electrophiles or nucleophiles to the double bonds.
Degradation pathways: Investigating its breakdown into smaller molecules, which is relevant for environmental fate studies.
For instance, studies on other halogenated compounds have successfully used computational methods to model reaction pathways. In one study, reaction pathway engineering was used to convert a hydroxylase enzyme into a halogenase, demonstrating how computational insights can guide the modification of chemical and biochemical reactions. researchgate.netnih.gov Another study on the OH-initiated reaction of triclosan (B1682465) used quantum chemistry to illustrate its conversion mechanisms into toxic byproducts like dioxins. mdpi.com
A key output of such studies is the calculation of activation energies (energy barriers). A hypothetical reaction pathway analysis might yield data similar to the illustrative table below, which shows calculated energy barriers for different potential reactions.
Table 1: Illustrative Reaction Pathway Data This table is for illustrative purposes only and is not based on actual experimental data for this compound.
| Hypothetical Reaction Pathway | Calculated Activation Energy (kJ/mol) |
| Intramolecular Cyclization | 120 |
| Electrophilic Addition (H+) | 85 |
| Nucleophilic Attack at C5 | 150 |
Conformational Analysis and Stereochemical Prediction
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. vlabs.ac.inquimicaorganica.org These different arrangements are known as conformers, and their relative energies determine the preferred shape of the molecule. vlabs.ac.in Stereochemistry, in a broader sense, deals with the three-dimensional properties of molecules. quimicaorganica.orglibretexts.org
For this compound, rotation around the single bonds (C2-C3, C3-C4, and the C-COOH bond) would lead to various conformers. The presence of double bonds introduces the possibility of E/Z (geometric) isomerism. A thorough conformational analysis would identify the most stable conformers and the energy barriers between them.
This analysis is critical because the molecule's shape influences its physical properties and how it interacts with other molecules. While specific studies on this compound are absent, extensive research on other dichlorinated molecules, like 1,2-dichloroethane, has been foundational to the concept of conformational analysis. vlabs.ac.innih.gov In 1,2-dichloroethane, the anti and gauche conformers have different stabilities due to steric and electrostatic interactions. nih.gov Similarly, studies on N-(2,3-dichlorophenyl)acetamide reveal how chloro-substituents influence the conformation of the molecule. nih.govresearchgate.net
A conformational analysis of this compound would predict the dihedral angles and relative energies of its stable conformers.
Table 2: Illustrative Conformational Energy Data This table is for illustrative purposes only and is not based on actual experimental data for this compound.
| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) |
| Planar s-trans | 180° | 0.0 |
| Planar s-cis | 0° | 4.5 |
| Skew | 60° | 2.1 |
Density Functional Theory (DFT) Applications in Predicting Reactivity
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method in computational chemistry. mdpi.comberkeley.edu It is based on the principle that the energy of a molecule can be determined from its electron density. mdpi.comyoutube.com DFT is often used to predict a wide range of molecular properties, including geometries, reaction energies, and descriptors of chemical reactivity. berkeley.edu
For this compound, DFT calculations could provide deep insights into its reactivity. By analyzing DFT-derived properties, one can predict how the molecule will behave in chemical reactions:
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is crucial for predicting sites of chemical attack.
Frontier Molecular Orbitals (FMO): The energies and shapes of the HOMO and LUMO are key indicators of reactivity. The HOMO-LUMO energy gap can indicate the molecule's kinetic stability.
Fukui Functions: These functions provide a more quantitative measure of the reactivity at specific atomic sites within the molecule, predicting the most likely locations for nucleophilic, electrophilic, and radical attacks. chemrxiv.org
Studies on other halogenated compounds demonstrate the utility of DFT. For example, DFT has been used to study halogen atom transfer reactions, rsc.org the reactivity of various halogenating agents, rsc.org and to understand the interaction of chlorine with metal surfaces. rsc.org
Table 3: Illustrative DFT Reactivity Descriptors This table is for illustrative purposes only and is not based on actual experimental data for this compound.
| Parameter | Calculated Value | Interpretation |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability/reactivity |
| Dipole Moment | 2.1 Debye | Indicates overall polarity |
Synthetic Applications of 5,5 Dichloro 2,4 Pentadienoic Acid As a Chemical Building Block
Role in the Synthesis of Complex Organic Molecules and Natural Product Analogues
There is currently a lack of specific examples in the reviewed scientific literature detailing the use of 5,5-Dichloro-2,4-pentadienoic acid as a direct precursor in the total synthesis of complex organic molecules or natural product analogues. General strategies for the synthesis of natural product analogues often involve versatile building blocks that can be elaborated through various synthetic transformations. While the dienyl and dichlorovinyl moieties of this compound suggest its potential as a starting material for such syntheses, specific pathways originating from this compound are not well-documented.
Precursors for Heterocyclic Compound Synthesis
The structure of this compound suggests its potential as a precursor for various heterocyclic systems. The presence of multiple reactive sites, including the carboxylic acid and the dichlorovinyl group, could allow for a range of cyclization reactions.
Derivatives of 2(5H)-Furanones and Pyrrol-2(5H)-ones
The synthesis of substituted 2(5H)-furanones and pyrrol-2(5H)-ones often utilizes highly functionalized starting materials. A key precursor in this area is 3,4-dichloro-5-hydroxy-2(5H)-furanone, also known as mucochloric acid. unipi.itmdpi.com Mucochloric acid and its bromo-analogue, mucobromic acid, are versatile reagents for producing a wide array of substituted furanones through reactions at the hydroxyl group and the carbon-halogen bonds. mdpi.comresearchgate.netresearchgate.net
For instance, acid-catalyzed reactions of mucochloric acid with alcohols like l-menthol and l-borneol yield 5-alkoxy-3,4-dihalo-2(5H)-furanones. mdpi.com These derivatives can be further modified. The synthesis of pyrrol-2(5H)-ones can also be envisioned from furanone precursors through ring-transformation reactions, for example, by reaction with primary amines or other nitrogen-containing nucleophiles. The 5-hydroxy-1,5-dihydro-1H-pyrrol-2-one motif is present in several bioactive natural products. nih.gov
While a direct synthetic route from this compound to these heterocyclic systems is not explicitly detailed in the surveyed literature, the possibility of an intramolecular cyclization to form a furanone ring exists, which could then serve as an intermediate for further derivatization.
| Precursor | Reagents | Product Class |
| Mucochloric Acid | l-menthol / l-borneol, acid catalyst | 5-alkoxy-3,4-dihalo-2(5H)-furanones |
| Mucochloric Acid | Primary Amines | Pyrrol-2(5H)-one derivatives (potential) |
Development of Novel Polymeric Materials via Copolymerization
A thorough review of the available scientific literature did not yield any specific information on the use of this compound as a monomer or comonomer in the development of novel polymeric materials through copolymerization. The synthesis of halogenated polymers often involves the polymerization of halogen-containing monomers or the post-polymerization halogenation of a pre-formed polymer. rsc.orggoogle.com While the diene functionality of this compound could theoretically participate in polymerization reactions, its application in this field is not documented in the available resources.
Stereoselective Synthesis of Dienyl-Carboxylate Building Blocks
The stereoselective synthesis of dienyl-carboxylate building blocks is a critical aspect of modern organic synthesis, particularly for the construction of complex natural products. The Diels-Alder reaction is a powerful tool for the stereocontrolled formation of six-membered rings, where the stereochemistry of the diene and dienophile is translated to the product. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org
The conjugated diene system within this compound makes it a potential candidate for participation in Diels-Alder reactions. The presence of the dichloro- and carboxyl- groups would influence the electronic properties of the diene and could direct the stereochemical outcome of the cycloaddition. In a typical Diels-Alder reaction, electron-withdrawing groups on the dienophile and electron-donating groups on the diene accelerate the reaction. organic-chemistry.org The stereospecificity of the Diels-Alder reaction ensures that the relative stereochemistry of the substituents on both the diene and the dienophile is maintained in the resulting cyclohexene product. masterorganicchemistry.comlibretexts.org
However, specific examples of this compound being used as a diene in stereoselective Diels-Alder reactions to produce dienyl-carboxylate building blocks are not described in the reviewed literature.
| Reaction Type | Key Feature | Potential Application of a Dienyl-Carboxylate |
| Diels-Alder | Stereospecific formation of cyclohexenes | Synthesis of complex cyclic systems |
Environmental Transformation and Degradation Pathways of Chlorinated Pentadienoic Acids
Microbial Degradation Mechanisms
Microorganisms have evolved diverse enzymatic machinery to break down chlorinated organic compounds. The degradation of chlorinated pentadienoic acids can proceed through several steps, often involving initial transformation to less chlorinated and more readily metabolizable intermediates.
A key step in the microbial catabolism of some chlorinated aromatic compounds is the formation of chlorinated pentadienoate intermediates. The subsequent transformation of these intermediates is often facilitated by hydrolytic enzymes. For instance, in the degradation pathways of polychlorinated biphenyls (PCBs), a hydratase enzyme is responsible for the hydrolysis of 2-hydroxy-2,4-pentadienoic acid. While direct studies on 5,5-Dichloro-2,4-pentadienoic acid are limited, the enzymatic principles governing the hydrolysis of structurally similar compounds provide valuable insights. The presence of chlorine atoms on the pentadienoate structure can significantly influence the rate and specificity of enzymatic hydrolysis.
The BphH enzyme, a divalent metal ion-dependent hydratase found in PCB-degrading bacteria like Burkholderia xenovorans LB400, plays a crucial role in the catabolism of pentadienoate intermediates. nih.gov This enzyme catalyzes the hydration of 2-hydroxypent-2,4-dienoate (HPDA). nih.gov Research has shown that BphH can also act on substrates with substitutions at the 5-position of HPDA, including those with chlorine atoms. nih.gov
The efficiency of BphH is, however, impacted by the nature of the substituent. The specificity constant (kcat/Km) for a 5-chloro-substituted HPDA was found to be 67-fold lower than for the unsubstituted substrate. nih.gov This indicates that the electron-withdrawing effect of the chlorine atom at the 5-position has a negative impact on the catalytic efficiency of the enzyme. nih.gov This finding is critical for understanding the potential bottlenecks in the microbial degradation of compounds like this compound, where two chlorine atoms are present at the 5-position.
| Enzyme | Substrate Analog | Relative Specificity Constant (kcat/Km) | Reference |
| BphH | 5-chloro-HPDA | 67-fold lower than unsubstituted HPDA | nih.gov |
| BphH | 5-methyl-HPDA | 8-fold lower than unsubstituted HPDA | nih.gov |
The degradation of chlorinated compounds is highly dependent on the presence or absence of oxygen. Both aerobic and anaerobic pathways have been identified for various chlorinated organic pollutants, and these are relevant for predicting the fate of this compound.
Under aerobic conditions , microorganisms utilize oxygenases to initiate the breakdown of chlorinated molecules. This process can lead to the complete mineralization of the compound to carbon dioxide and water. For related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), aerobic degradation involves the cleavage of the ether linkage and subsequent hydroxylation and ring cleavage.
In anaerobic environments , a process known as reductive dechlorination is a key mechanism. In this process, chlorinated compounds serve as electron acceptors, and chlorine atoms are sequentially removed and replaced with hydrogen atoms. This process has been observed for compounds like 2,4-D and various chlorophenols in sediments and anoxic waters. nih.govnih.gov For instance, the anaerobic degradation of 2,4-D by Thauera sp. DKT involves the reductive removal of the side-chain to form 2,4-dichlorophenol, which is then further dechlorinated. nih.gov It is plausible that this compound could undergo a similar reductive dechlorination process under anaerobic conditions, leading to the formation of monochlorinated and ultimately non-chlorinated pentadienoic acids.
| Condition | Key Process | Example Organism (for related compounds) | Reference |
| Aerobic | Oxidative degradation | - | |
| Anaerobic | Reductive dechlorination | Thauera sp. DKT | nih.gov |
Abiotic Degradation Processes in Environmental Systems
In addition to microbial activity, abiotic processes can contribute to the transformation of chlorinated pentadienoic acids in the environment. While specific data for this compound is scarce, general principles of abiotic degradation for chlorinated organic acids include:
Hydrolysis: The carbon-chlorine bond can be susceptible to hydrolysis, particularly at non-neutral pH values. However, the stability of this bond in a molecule like this compound would depend on the specific molecular structure and environmental conditions.
Photolysis: Sunlight, particularly UV radiation, can induce the photodegradation of organic compounds. For some chlorinated molecules, photolysis can lead to the cleavage of carbon-chlorine bonds. The effectiveness of this process for this compound would be influenced by factors such as water clarity and the presence of photosensitizing substances.
Factors Influencing Environmental Persistence and Biotransformation Resistance
The persistence of this compound in the environment is governed by a complex interplay of factors that influence its resistance to both biotic and abiotic degradation.
Key factors include:
Degree and Position of Chlorination: The number and location of chlorine atoms on the pentadienoic acid backbone are critical. A higher degree of chlorination generally increases the recalcitrance of a molecule to microbial attack. The two chlorine atoms at the 5-position of this compound likely contribute to its persistence.
Redox Potential: The availability of oxygen determines whether aerobic or anaerobic degradation pathways will dominate. As discussed, the mechanisms and rates of degradation can differ significantly between these conditions.
Bioavailability: The extent to which the compound is accessible to microorganisms is crucial. Factors such as sorption to soil organic matter or sediment can reduce the bioavailability of the chemical and slow down its degradation.
Presence of Co-substrates: The availability of other carbon and energy sources can influence the degradation of chlorinated compounds. In some cases, the presence of a more easily degradable substrate can stimulate the co-metabolism of the chlorinated molecule. Conversely, in other situations, it can lead to the preferential degradation of the simpler substrate.
Microbial Population: The presence and abundance of microorganisms possessing the necessary degradative enzymes are fundamental for biotic degradation to occur. The adaptation of microbial communities to the presence of chlorinated compounds can lead to enhanced degradation rates over time.
Advanced Analytical Methodologies for Detection and Quantification in Research Contexts
High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purity assessment of non-volatile or thermally unstable compounds like 5,5-Dichloro-2,4-pentadienoic acid. rsc.orgchromforum.orgreddit.com Reversed-phase (RP) HPLC is the most common mode employed for this class of compounds.
The separation is typically achieved on a non-polar stationary phase, such as a C18 column, where the compound is eluted with a polar mobile phase. nih.govekb.egmjcce.org.mk The mobile phase often consists of a mixture of water and an organic solvent, like acetonitrile or methanol, with an acidic modifier such as formic acid or phosphoric acid. ekb.egmjcce.org.mk The acidifier serves to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and improved peak shape. Purity is determined by detecting the main compound peak and quantifying any impurity peaks, often expressed as a percentage of the total peak area. chromforum.orgreddit.com
Key Research Findings:
Stationary Phase: C18-bonded silica columns are widely used due to their hydrophobicity, which allows for effective retention of moderately polar organic acids. nih.govmjcce.org.mk
Mobile Phase: A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of both the target analyte and any potential impurities with different polarities. ekb.eg
Detection: A Diode Array Detector (DAD) or a variable wavelength UV detector is commonly used. The conjugated diene and carboxylic acid moieties in this compound allow for strong UV absorbance, typically in the range of 205-230 nm, providing high sensitivity. nih.govekb.eg
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for organic acids. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress analyte ionization. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte from the column. |
| Elution Mode | Gradient | Ensures separation of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |
| Column Temperature | 30-40 °C | Ensures reproducible retention times and improves peak shape. |
| Detection Wavelength | 210 nm | Wavelength for detecting the carboxylic acid chromophore. |
| Injection Volume | 10 µL | Typical volume for analytical HPLC. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.netnih.gov However, due to the low volatility of carboxylic acids like this compound, a derivatization step is essential prior to analysis. unt.eduresearchgate.net Derivatization converts the polar carboxylic acid group into a less polar, more volatile ester. acanthusresearch.comnih.gov
A common derivatization method is esterification, for instance, through reaction with diazomethane or a mixture of an alcohol (like butanol) with an acid catalyst (like BF3) to form the corresponding methyl or butyl ester. keikaventures.comdiva-portal.org After derivatization, the sample is injected into the GC, where the derivative is separated from other components on a capillary column. The separated components then enter the mass spectrometer, which provides mass information for identification and quantification. unt.edushimadzu.comresearchgate.net
Key Research Findings:
Derivatization: Methylation is a widely used technique for the derivatization of acidic herbicides and related chlorinated acids for GC analysis. keikaventures.com This process increases the volatility and thermal stability of the analyte. researchgate.net
Separation: A low-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5ms), is typically effective for separating the derivatized chlorinated compounds. shimadzu.com
Detection: Mass spectrometry provides high selectivity and sensitivity. Analysis is often performed in Selected Ion Monitoring (SIM) mode, where the instrument is set to detect specific ions characteristic of the derivatized analyte, thereby reducing background noise and improving detection limits.
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Derivatization Agent | BF3/Methanol or Diazomethane | Converts the carboxylic acid to a volatile methyl ester. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Standard column for the separation of semi-volatile organic compounds. |
| Carrier Gas | Helium at ~1 mL/min | Inert gas for carrying the sample through the column. |
| Oven Program | Initial temp 50°C, ramp to 280°C | Temperature gradient to separate compounds based on boiling points. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Mass Analyzer | Quadrupole | Commonly used for routine quantitative analysis. |
| Detection Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for the target analyte. |
Hyphenated Techniques for Enhanced Resolution and Specificity (e.g., LC-MS/MS, GC-MS/MS)
For complex samples or when very low detection limits are required, hyphenated tandem mass spectrometry techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are employed. dphen1.comsciex.comresearchgate.net These methods offer superior specificity and sensitivity compared to single-stage mass spectrometry. nih.gov
LC-MS/MS is particularly suited for analyzing this compound directly in aqueous samples without derivatization. sciex.com The technique couples the separation power of HPLC with the high selectivity of tandem mass spectrometry. researchgate.netumb.edu In the mass spectrometer, a specific precursor ion corresponding to the deprotonated molecule [M-H]⁻ is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly reduces matrix interference. nih.govumb.edu
GC-MS/MS provides an additional layer of selectivity for the analysis of the derivatized compound, which is especially useful for complex matrices. thermofisher.comkromat.hu It operates on a similar principle to LC-MS/MS, where a precursor ion of the derivatized analyte is selected and fragmented to produce specific product ions for monitoring.
Key Research Findings:
LC-MS/MS: This technique is increasingly used for the analysis of emerging DBPs, including polar and non-volatile haloacids, directly in water samples. dphen1.comresearchgate.net Electrospray ionization (ESI) in negative mode is typically used for the ionization of carboxylic acids. umb.edu
GC-MS/MS: For volatile compounds, GC-MS/MS offers extremely low detection limits (in the ng/L range) and is effective in minimizing matrix effects in complex samples like wastewater. kromat.hu
| Technique | Parameter | Typical Setting for Analogous Compounds |
|---|---|---|
| LC-MS/MS | Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion [M-H]⁻ | m/z 181/183 (for C₅H₄Cl₂O₂) | |
| Product Ion (Quantifier) | m/z 137/139 (loss of CO₂) | |
| Product Ion (Qualifier) | m/z 101 (further fragmentation) | |
| GC-MS/MS | Ionization Mode | Electron Ionization (EI) |
| Precursor Ion (Methyl Ester) | m/z 195/197 (for C₆H₆Cl₂O₂) | |
| Product Ion (Quantifier) | m/z 164/166 (loss of OCH₃) | |
| Product Ion (Qualifier) | m/z 129 (loss of OCH₃ and Cl) |
Quantitative Nuclear Magnetic Resonance (qNMR) for Concentration Determination
Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute analytical method that can be used to determine the concentration or purity of a compound without the need for a reference standard of the same compound. nih.gov The technique is based on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. researchgate.net
For the qNMR analysis of this compound, a precisely weighed amount of the sample is mixed with a precisely weighed amount of a certified internal standard in a suitable deuterated solvent. acanthusresearch.comresearchgate.net The ¹H NMR spectrum is then recorded under specific quantitative conditions. By comparing the integral of a well-resolved signal from the analyte with a signal from the internal standard, the exact concentration or purity can be calculated.
Key Research Findings:
Internal Standard: The choice of internal standard is critical. It must be of high purity, stable, not react with the analyte, and have at least one signal that is well-resolved from the analyte's signals. acanthusresearch.comnih.gov Common standards include maleic acid and 1,4-dinitrobenzene. acanthusresearch.com
Experimental Parameters: To ensure accuracy, key acquisition parameters such as the relaxation delay (D1) must be sufficiently long (typically 5-7 times the longest spin-lattice relaxation time, T₁) to allow for complete relaxation of the nuclei between pulses. bipm.org
Accuracy: qNMR is considered a primary ratio method of measurement by metrology institutes and can provide highly accurate and traceable results for purity assessment. nih.gov
| Parameter | Requirement | Rationale |
|---|---|---|
| Internal Standard | High purity, stable, non-reactive, with non-overlapping signals. E.g., Maleic acid. | Provides a reference signal for accurate quantification. |
| Solvent | Deuterated solvent that dissolves both sample and standard (e.g., DMSO-d₆, CDCl₃). | Provides the lock signal for the spectrometer without interfering with proton signals. |
| Weighing | Accurate weighing of both sample and internal standard using a microbalance. | The accuracy of the result is directly dependent on the accuracy of the masses. |
| Relaxation Delay (D1) | > 5 x T₁ of the slowest relaxing proton. | Ensures full magnetization recovery for accurate signal integration. |
| Pulse Angle | 90° pulse | Maximizes signal intensity for better signal-to-noise. |
| Signal Selection | Well-resolved signals free from overlap with impurities or other signals. | Ensures that the integral area corresponds only to the nuclei of interest. |
Q & A
Q. What are the established synthetic pathways for 5,5-dichloro-2,4-pentadienoic acid and its derivatives?
The compound can be synthesized via cyclization and elimination reactions. For example, 5,5-dichloro-4-hydroxy-2,4-pentadienoic acid lactone is formed from 5,5,5-trichlorolevulinic acid in concentrated sulfuric acid through cyclization to a lactol intermediate, followed by dehydration and HCl elimination . Structural confirmation relies on NMR and IR spectroscopy to identify coupling constants and absorption bands (e.g., absence of allenic absorption at 1950 cm⁻¹ supports a conjugated diene structure) .
Q. How is the molecular structure of this compound validated experimentally?
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical. For example, NMR signals for four vicinally coupled protons confirm the trans-2/cis-4 geometry, while IR absorptions between 800–1000 cm⁻¹ distinguish between isomers. Bromine addition experiments further validate the conjugated system .
Q. What is the copolymerization behavior of 5,5-dichloro-4-hydroxy-2,4-pentadienoic acid lactone?
This lactone copolymerizes with monomers like methyl methacrylate via a 1,4-addition mechanism, followed by HCl elimination, yielding highly conjugated copolymers. The reactivity ratios depend on monomer electronic and steric properties, with alternating or monomer-rich copolymers forming depending on the comonomer (e.g., styrene vs. acrylonitrile) .
Advanced Research Questions
Q. How does conjugation in this compound derivatives influence copolymer properties?
The conjugated diene system in the lactone-derived copolymers leads to intense coloration (yellow to red) due to extended π-electron delocalization. UV-Vis spectroscopy and computational modeling can quantify conjugation length and its impact on optical properties .
Q. What metabolic pathways involve structurally related dienoic acids, and how can they inform degradation studies?
In microbial metabolism, 2-hydroxy-2,4-pentadienoic acid is a key intermediate in biphenyl degradation (e.g., via Pseudomonas sp.), undergoing β-oxidation to yield catechol. Enzymatic assays and mass spectrometry (e.g., tracking m/z 122 base peaks in trimethylsilyl derivatives) can map analogous pathways for chlorinated dienoic acids .
Q. How can contradictory data on elimination reactions during synthesis be resolved?
Conflicting reports on HCl elimination steps (e.g., formation of 5-chloro-2,4-pentadienoic acid vs. 5,5-dichloro-4-pentenoic acid) require kinetic and isotopic labeling studies. Monitoring reaction intermediates via time-resolved IR or GC-MS under controlled conditions (e.g., varying acid concentration) clarifies mechanistic pathways .
Q. What methodologies determine reactivity ratios in copolymerization studies?
The Mayo-Lewis equation and Fineman-Ross graphical analysis are applied to comonomer feed ratios and copolymer composition data (e.g., from elemental analysis or NMR). For 5,5-dichloro lactone systems, low r₁ values (<0.5) indicate a preference for alternating sequences with electron-rich comonomers like styrene .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
